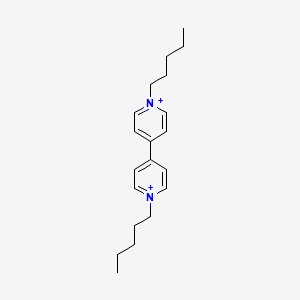

1,1'-Dipentyl-4,4'-bipyridinium

Description

Structure

3D Structure

Properties

CAS No. |

47230-70-6 |

|---|---|

Molecular Formula |

C20H30N2+2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C20H30N2/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2/h9-12,15-18H,3-8,13-14H2,1-2H3/q+2 |

InChI Key |

MIIYNDHRNINXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dipentyl 4,4 Bipyridinium and Its Derivatives

General Synthetic Routes for 4,4'-Bipyridinium Compounds

The synthesis of 4,4'-bipyridinium compounds, also known as viologens, is primarily achieved through the quaternization of 4,4'-bipyridine (B149096). mdpi.comresearchgate.net This fundamental reaction involves the alkylation of the nitrogen atoms of the 4,4'-bipyridine core, leading to the formation of the dicationic bipyridinium structure.

Quaternization of 4,4'-Bipyridine Precursors

The most direct method for synthesizing N,N'-disubstituted-4,4'-bipyridinium salts is the quaternization of 4,4'-bipyridine with alkyl or aryl halides. mdpi.comresearchgate.net This reaction is a classic example of a Menshutkin reaction, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a C-N bond and a positively charged quaternary ammonium (B1175870) salt.

The reaction conditions for quaternization can be varied to optimize the yield and purity of the desired product. Factors such as the solvent, temperature, and the nature of the alkylating agent play a crucial role. For instance, the reaction of 4,4'-bipyridine with an alkyl halide is often carried out in a polar solvent to facilitate the formation of the charged product.

Stepwise Alkylation and Anion Exchange Protocols

In some instances, a stepwise approach to alkylation is employed. This is particularly useful for the synthesis of unsymmetrically substituted 4,4'-bipyridinium compounds, where two different alkyl groups are introduced. The process involves the mono-quaternization of 4,4'-bipyridine to form a monoquat, followed by a second quaternization step with a different alkylating agent. mdpi.com

Following the quaternization reaction, anion exchange protocols can be implemented to modify the counter-ion of the bipyridinium salt. This is often done to alter the solubility, electrochemical properties, or other physical characteristics of the compound. The choice of the new anion can be tailored to the specific application of the bipyridinium derivative. For example, a series of poly(alkyl-biphenyl pyridinium) anion exchange membranes were prepared where quaternization was conducted using Menshutkin reactions with 1-bromopentane (B41390). rsc.org

Specific Synthesis Approaches for 1,1'-Dipentyl-4,4'-bipyridinium

The synthesis of this compound specifically involves the reaction of 4,4'-bipyridine with a pentyl halide, such as 1-bromopentane or 1-iodopentane. This reaction results in the formation of the this compound dication, with the halide ions as the counter-ions.

A typical laboratory-scale synthesis would involve refluxing a solution of 4,4'-bipyridine with an excess of the pentyl halide in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). The product, being a salt, often precipitates out of the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Synthetic Challenges and Optimization Strategies in N-Alkylation of Bipyridinium Scaffolds

While the N-alkylation of 4,4'-bipyridine appears straightforward, several challenges can arise during the synthesis of bipyridinium scaffolds. mdpi.com One significant issue is the potential for side reactions, such as the formation of mono-quaternized byproducts or over-alkylation at other positions on the pyridine (B92270) ring, although the latter is less common for the nitrogen atoms.

Another challenge lies in controlling the stoichiometry of the reaction to achieve the desired di-substituted product in high yield, especially when dealing with less reactive alkylating agents. mdpi.com The reaction rate can be influenced by the nature of the leaving group on the alkylating agent (I > Br > Cl) and the steric hindrance of both the alkylating agent and any substituents on the bipyridine core.

Optimization strategies often involve a careful selection of reaction parameters. This includes:

Solvent Choice: Using polar aprotic solvents can enhance the reaction rate by stabilizing the charged transition state.

Temperature Control: Increasing the reaction temperature generally accelerates the quaternization, but it can also lead to decomposition or side reactions. Therefore, finding the optimal temperature is crucial.

Catalysis: While not always necessary, the use of a catalyst can sometimes facilitate the alkylation, particularly with less reactive substrates.

Design and Synthesis of Functionalized DPB Derivatives for Specific Research Endeavors

The versatility of the 4,4'-bipyridine scaffold allows for the design and synthesis of a wide range of functionalized this compound (DPB) derivatives. researchgate.net These modifications are aimed at tailoring the properties of the molecule for specific applications.

Functional groups can be introduced either on the pentyl chains or directly onto the bipyridine rings. researchgate.net For instance, introducing hydroxyl, carboxyl, or amino groups onto the pentyl chains can enhance the solubility of the viologen in aqueous solutions or provide sites for further chemical modification.

The synthesis of these functionalized derivatives often requires multi-step procedures. nih.gov For example, to introduce a functional group at the terminus of the pentyl chain, a bifunctional starting material, such as 5-bromopentanol, might be used in the quaternization reaction.

Advanced Spectroscopic Characterization Techniques for 1,1 Dipentyl 4,4 Bipyridinium Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within the 1,1'-Dipentyl-4,4'-bipyridinium molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations.

Theoretical calculations and experimental data for similar viologen structures reveal characteristic IR bands. For instance, the IR spectra of viologens are marked by a simplification upon one-electron reduction to the radical monocation, where a few fundamental modes dominate due to unusually large intensities. rsc.org This intensity enhancement is particularly notable for modes involving out-of-phase vibrations of the two pyridine (B92270) rings, which induce a significant change in the dipole moment. rsc.org

In situ IR spectroscopy can be employed to monitor the state of charge in systems containing viologens. nih.gov The IR spectra of the dication (V²⁺) and the radical cation (V•⁺) exhibit distinct features. For example, in methyl viologen, the dication shows ring stretching vibrations (ν_ring) around 1640 cm⁻¹ and 1560 cm⁻¹, while the radical cation displays bands at approximately 1634 cm⁻¹ and 1596 cm⁻¹. nih.gov These shifts are indicative of the changes in electron distribution and bond strengths upon reduction.

The following table summarizes key IR vibrational modes observed in viologen systems, which are analogous to those expected for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) - Dication (V²⁺) | Wavenumber (cm⁻¹) - Radical Cation (V•⁺) | Reference |

| Ring stretching (ν_ring) | ~1640, ~1560 | ~1634, ~1596 | nih.gov |

| C-H bending (δ_CH) | ~1508 | ~1510 | nih.gov |

| N-CH₂ stretching (ν_N-CH₂) | ~1226 | ~1190 | nih.gov |

| C-C inter-ring stretch (ν_C-C) | ~964 | ~922 | nih.gov |

Note: These are generalized values for viologens and may vary slightly for this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric modes.

Resonance Raman (RR) spectroscopy has been effectively used to study the different redox states of viologens. nih.govnih.gov By tuning the excitation wavelength to match an electronic transition, the Raman signals of specific chromophores can be significantly enhanced. nih.gov For the 4,4'-bipyridine (B149096) moiety, characteristic Raman peaks are observed in the 900-1600 cm⁻¹ range. researchgate.net Key vibrational modes include those at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net

The Raman spectra are sensitive to the oxidation state. For instance, simulations on methyl viologen show that the relative intensities of certain bands can be used as a signature of the oxidation state. acs.org Theoretical studies on viologens have shown that a vibrational mode combining aromatic-to-quinoid distortions with C-H wagging motions exhibits large RR intensity. acs.org

The table below presents characteristic Raman peaks for the 4,4'-bipyridine core, relevant for analyzing this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Ring breathing | ~980 | researchgate.net |

| C-H in-plane bend | ~1215 | researchgate.net |

| Inter-ring C-C stretch | ~1285 | researchgate.net |

| Ring stretching | ~1493 | researchgate.net |

| Ring stretching | ~1593 | researchgate.net |

Note: These are characteristic peaks for the 4,4'-bipyridine moiety.

Electronic Spectroscopy for Redox State Analysis and Electronic Transitions

Electronic spectroscopy is crucial for investigating the redox states and electronic transitions of this compound. These techniques probe the transitions between different electronic energy levels within the molecule.

UV-Vis-NIR spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the characterization of species generated at different potentials. This technique is ideal for studying the distinct redox states of this compound: the dication (V²⁺), the radical cation (V•⁺), and the neutral species (V⁰). researchgate.netresearchgate.net

The dicationic form (V²⁺) is typically colorless, absorbing in the UV region. nist.gov Upon a one-electron reduction to the radical cation (V•⁺), a highly colored species is formed, exhibiting strong absorption bands in the visible and near-infrared regions. acs.orgresearchgate.net This is due to electronic transitions involving the unpaired electron. Further reduction to the neutral species (V⁰) leads to a different absorption profile.

Studies on viologen derivatives show that the radical cations can form π-dimers, which have a characteristic absorption band in the NIR region, often around 960 nm. researchgate.net The specific wavelengths of maximum absorbance (λ_max) depend on the solvent and the substituents on the bipyridinium core. acs.org For example, spectroelectrochemical studies of bipyridinium derivatives have shown intense transitions in the near-IR region, which can be used to probe charge localization within the molecule. acs.org

The following table summarizes the typical electronic absorption characteristics of the different redox states of viologens.

| Redox State | Typical Absorption Region | Notes | Reference |

| Dication (V²⁺) | UV | Generally colorless or pale yellow. | nist.gov |

| Radical Cation (V•⁺) | Visible and NIR | Intensely colored, with λ_max depending on the environment. | acs.orgresearchgate.net |

| Radical Cation Dimer | NIR | Broad absorption band, e.g., around 960 nm. | researchgate.net |

| Neutral (V⁰) | Visible | Also colored, with distinct absorption from the radical cation. | researchgate.net |

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for analyzing solid-state samples of this compound. It measures the light that is diffusely scattered from the surface of a material, providing information about its electronic properties without the need for dissolving the sample. This is particularly useful for studying materials in their solid form, such as in electrochromic devices or as thin films.

DRS can be used to characterize the different redox states of viologens in the solid state, revealing changes in electronic transitions upon reduction or oxidation. For instance, the formation of the colored radical cation or neutral species on a solid support can be readily monitored by the appearance of characteristic absorption bands in the visible and NIR regions. rsc.org This technique is analogous to transmission UV-Vis-NIR but is adapted for opaque or highly scattering materials.

Magnetic Resonance Techniques for Structural and Electronic Characterization

Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide detailed information about the structure and electronic environment of this compound.

¹H NMR spectroscopy is a powerful tool for confirming the molecular structure of the dicationic form of this compound in solution. The chemical shifts of the protons are sensitive to their local electronic environment. For viologen derivatives, the protons on the pyridinium (B92312) rings typically appear as downfield signals due to the electron-withdrawing nature of the positively charged nitrogen atoms. researchgate.netrsc.orgresearchgate.net The signals from the pentyl chains would appear in the upfield region of the spectrum. The chemical shifts can be influenced by factors such as solvent, concentration, and the presence of other species that may lead to intermolecular interactions. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to study the radical cation (V•⁺) form of this compound, as it detects species with unpaired electrons. The EPR spectrum provides information about the distribution of the unpaired electron's spin density within the radical cation. acs.org Detailed analysis of the hyperfine coupling constants can reveal the extent of delocalization of the unpaired electron over the bipyridinium core. acs.org In some cases, EPR can also provide insights into the formation of π-dimers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the structure of this compound in solution.

¹H NMR: In the ¹H NMR spectrum, the protons on the bipyridinium core are shifted downfield due to the electron-withdrawing effect of the quaternized nitrogen atoms. Protons adjacent (α) to the nitrogen atoms are the most deshielded. The protons of the pentyl chains appear at higher fields, with the methylene (B1212753) group directly bonded to the nitrogen showing a characteristic shift. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information about the carbon framework. oregonstate.edursc.org Aromatic and alkene regions can overlap, and quaternary carbons, lacking directly attached protons, typically show weaker signals. oregonstate.edu The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. oregonstate.educhemicalbook.com

Below is a table of predicted ¹H NMR chemical shifts for a related compound, 4,4'-Bipyridine, which provides a reference for the bipyridinium core signals. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4'-Bipyridine

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.740 |

| B | 7.533 |

Data for 90 MHz in CDCl₃. chemicalbook.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is essential for studying paramagnetic species, such as the radical cations formed by the one-electron reduction of viologens like DPB. chemrxiv.orgrsc.orgacs.org This technique provides key information about the radical species generated during electrochemical reactions. rsc.org

When a viologen dication is reduced, it can form a stable radical cation. mdpi.com EPR spectroscopy can detect these radicals, even at sub-micromolar concentrations. rsc.org The resulting spectrum's g-factor and hyperfine splitting patterns are characteristic of the radical and can be used to understand the distribution of the unpaired electron's spin density within the molecule. acs.orgnih.gov In some cases, at room temperature, the EPR signal may be broadened, but cooling the sample can lead to well-resolved spectra. nsf.gov The formation of spin-paired radical cation dimers, which are EPR-inactive, can also be investigated using this technique. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight and investigating the fragmentation of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Quantitative Analysis

Direct Analysis in Real Time (DART) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for Qualitative Analysis

Direct Analysis in Real Time (DART) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable for the qualitative identification of compounds. DART allows for the analysis of samples directly with minimal preparation, making it a rapid screening tool. MALDI is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds with high accuracy.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. uol.de

Single-Crystal X-ray Diffraction Analysis of DPB and its Coordination Complexes

The analysis also details the packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. nih.govnih.gov In coordination complexes, X-ray diffraction elucidates the geometry around the metal center and how the bipyridinium ligand is bound. ub.edumdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. icmol.es This surface sensitivity makes it particularly valuable for studying thin films and surface modifications of materials incorporating this compound.

The core principle of XPS is based on the photoelectric effect. When an atom absorbs the energy from an X-ray photon, a core-level electron is ejected. The binding energy (BE) of this electron is a characteristic of the element and its chemical environment. ipfdd.de By measuring the kinetic energy (KE) of the emitted photoelectron and knowing the energy of the incident X-ray photon (hν), the binding energy can be calculated using the equation: BE = hν - KE. Chemical shifts in the binding energy provide detailed information about the oxidation state, and bonding environment of the atoms. icmol.es

For this compound systems, XPS is instrumental in confirming the presence of the constituent elements and probing the chemical state of the nitrogen atoms within the bipyridinium core, which is crucial for understanding its electronic properties and interactions in various applications.

Detailed Research Findings

Research on materials incorporating viologen units, the core structure of this compound, demonstrates the utility of XPS in their characterization. For instance, in studies of viologen-functionalized silica-coated magnetic nanoparticles (Vio@SiO2@Fe3O4), XPS is used to confirm the surface functionalization and determine the elemental composition. researchgate.net The full survey XPS spectra of such materials show the presence of all expected elements.

The high-resolution spectra of the individual elements provide more detailed insights. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as the aliphatic pentyl chains and the aromatic bipyridinium rings. The N 1s spectrum is particularly important for understanding the state of the bipyridinium unit.

While specific XPS studies dedicated solely to this compound are not extensively available in the surveyed literature, analysis of analogous systems provides a strong basis for interpreting its expected XPS data. The nitrogen atoms in the bipyridinium ring are quaternized, meaning they are in a positively charged state. This cationic nature significantly influences their N 1s binding energy, typically shifting it to higher values compared to neutral nitrogen species. nih.gov

The data tables below summarize typical elemental compositions found in viologen-containing systems and the characteristic binding energies for different nitrogen functionalities, which can be used as a reference for analyzing this compound systems.

Table 1: Elemental Composition of a Viologen-Functionalized Surface Determined by XPS

This table is based on data for Vio@SiO2@Fe3O4, illustrating the typical elemental data obtained. researchgate.net

| Element | Atomic Concentration (%) |

| C 1s | 55.0 |

| O 1s | 25.0 |

| Fe 2p | 10.0 |

| Si 2p | 8.0 |

| N 1s | 2.0 |

Interactive Data Table 1

Table 2: Representative N 1s Binding Energies for Different Nitrogen Environments

This table provides a reference for the expected N 1s binding energies in this compound based on data from analogous compounds.

| Nitrogen Species | Typical Binding Energy (eV) | Reference |

| Pyridinic Nitrogen | 398.2 - 399.1 | sci-hub.se |

| Pyrrolic Nitrogen | ~400.7 | sci-hub.selanl.gov |

| Quaternized/Cationic Nitrogen (in Pyridinium Ionic Liquids) | 402.1 - 402.7 | nih.gov |

| Protonated Aromatic Nitrogen (-NH-) | 399.9 | rug.nl |

Interactive Data Table 2

Electrochemical Behavior and Electron Transfer Mechanisms of 1,1 Dipentyl 4,4 Bipyridinium Systems

Redox Potentials and Multi-Electron Processes of DPB

The redox activity of 1,1'-dipentyl-4,4'-bipyridinium is characterized by two distinct, reversible one-electron transfer steps. The dication (DPB²⁺) can be reduced to a stable radical cation (DPB•⁺), which can then undergo a further reduction to the neutral species (DPB⁰). These processes are associated with specific redox potentials.

While specific electrochemical data for this compound is not extensively detailed in the reviewed literature, the well-established trends for 1,1'-dialkyl-4,4'-bipyridinium salts allow for a reliable estimation of its properties. Studies on symmetric viologens with varying alkyl chain lengths, such as dioctyl, didecyl, and didodecyl derivatives, show a clear trend that can be extrapolated to the dipentyl case. researchgate.net

Characterization by Cyclic Voltammetry (CV) and Electrochemical Studies

Cyclic voltammetry is a primary technique for investigating the redox behavior of DPB. A typical cyclic voltammogram of a viologen in an appropriate solvent and supporting electrolyte reveals two well-defined redox couples. Each couple consists of a cathodic (reduction) peak and an anodic (oxidation) peak, corresponding to the DPB²⁺/DPB•⁺ and DPB•⁺/DPB⁰ transitions.

The separation between the anodic and cathodic peak potentials (ΔEp) for each redox couple provides insight into the electrochemical reversibility of the electron transfer process. For an ideal reversible one-electron process, ΔEp is approximately 59 mV at room temperature. The formal potential (E°'), which is the average of the cathodic and anodic peak potentials, is a key thermodynamic parameter of the redox couple.

Research on a series of symmetrical alkyl-substituted viologens has demonstrated that the length of the alkyl chain influences the redox potentials. researchgate.net As the alkyl chain length increases, the first redox potential (E°'₁) tends to shift to more positive values, while the second redox potential (E°'₂) shifts to more negative values. researchgate.net This is attributed to the electron-donating nature of the alkyl groups, which affects the electron density on the bipyridinium core. Based on these trends, the estimated redox potentials for this compound are presented in the table below.

Table 1: Estimated Redox Potentials for this compound

| Redox Couple | Estimated E°' (V vs. Ag/AgCl) |

|---|---|

| DPB²⁺ + e⁻ ⇌ DPB•⁺ | -0.4 to -0.6 |

| DPB•⁺ + e⁻ ⇌ DPB⁰ | -0.8 to -1.0 |

Note: These values are estimations based on trends observed in homologous 1,1'-dialkyl-4,4'-bipyridinium compounds. The exact potentials can vary depending on the solvent, electrolyte, and electrode material used.

Controlled Potential Coulometry Investigations

Controlled potential coulometry is employed to determine the number of electrons (n) transferred in each redox step. By holding the electrode potential at a value sufficiently beyond the peak potential for a specific reduction or oxidation process and integrating the current over time, the total charge passed can be measured. According to Faraday's law, this charge is directly proportional to the number of moles of the electroactive species and the number of electrons transferred per molecule.

For this compound, coulometric studies would confirm that each of the two redox processes involves the transfer of a single electron (n ≈ 1). This is a characteristic feature of viologens and is crucial for understanding their multi-electron behavior.

Rotating Disc Electrode Studies for Diffusion-Controlled Processes

Rotating disc electrode (RDE) voltammetry is a powerful technique for studying the kinetics of electron transfer and determining the diffusion coefficient of the electroactive species. By rotating the electrode at a controlled rate, a well-defined hydrodynamic flow is established, which brings the analyte to the electrode surface.

For a diffusion-controlled process, the limiting current (i_L) is described by the Levich equation:

i_L = 0.620 n F A D^(2/3) ν^(-1/6) ω^(1/2) C

where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient

ν is the kinematic viscosity of the solvent

ω is the angular rotation rate of the electrode

C is the bulk concentration of the analyte

A plot of the limiting current versus the square root of the rotation rate (a Levich plot) should be linear for a diffusion-controlled process, and the diffusion coefficient can be calculated from the slope. For this compound, RDE studies would confirm that the electron transfer processes are largely controlled by diffusion to the electrode surface.

Electron Transfer Pathways and Mechanisms

The transfer of electrons in this compound systems can occur through both intermolecular and intramolecular pathways, depending on the molecular architecture and the surrounding environment.

Intermolecular Electron Transfer Research

Intermolecular electron transfer refers to the transfer of an electron from one molecule to another. In the context of DPB, this can involve electron self-exchange between the different redox states (e.g., DPB²⁺ and DPB•⁺) or electron transfer to or from other redox-active species in the solution.

Intramolecular Electron Transfer Investigations within DPB Architectures

Intramolecular electron transfer becomes relevant when two or more redox-active bipyridinium units are incorporated into a single, larger molecular structure. In such systems, an electron can be transferred from one bipyridinium moiety to another through the connecting molecular bridge.

The efficiency and rate of intramolecular electron transfer are highly dependent on the nature of the bridging ligand, including its length, flexibility, and electronic properties. Research on bipyridinium-based systems has shown that the electronic communication between the redox centers can be finely tuned by modifying the linker. While specific studies on intramolecular electron transfer within defined this compound architectures are not widely reported, the principles derived from related systems would apply. The rate of intramolecular electron transfer would be expected to decrease with increasing distance between the bipyridinium units and would be influenced by the conformational dynamics of the pentyl chains.

Role of DPB as a Redox Mediator in Electron Transport Systems

This compound, like other viologens, functions as an efficient redox mediator, facilitating electron transfer between an electron donor and an electron acceptor that might otherwise react slowly or not at all. This capability stems from its ability to undergo reversible one-electron reduction and oxidation cycles at well-defined potentials. The core process involves the reduction of the dication (DPB²⁺) to a stable radical cation (DPB•⁺).

The general mechanism for its role as a mediator can be described as follows:

Acceptance of an electron: The DPB²⁺ dication accepts an electron from a primary source, such as an electrode or a photo-excited sensitizer, to form the intensely colored radical cation, DPB•⁺.

Transfer of the electron: The newly formed DPB•⁺ radical cation diffuses to and donates its electron to a target substrate, regenerating the original DPB²⁺ dication, which can then participate in another cycle.

This mediating function is crucial in various applications. For instance, bipyridinium salts are used to shuttle electrons from an electrode to biological molecules like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺), a key cofactor in many enzymatic reactions. rsc.org They are also integral components in artificial photosynthetic systems, where they can mediate electron transfer for processes like the solar-energy-driven reduction of CO₂. dtic.mil In these systems, the viologen acts as an electron carrier, bridging the gap between a photosensitizer and a catalytic center. dtic.mil The choice of the N,N'-substituents on the bipyridinium core, such as the pentyl groups in DPB, is critical as it influences the mediator's solubility, redox potential, and interaction with the surrounding environment, thereby fine-tuning its efficiency in a given electron transport chain.

Influence of Structural Modifications on Electrochemical Activity and Redox Properties

The electrochemical properties of 4,4'-bipyridinium salts are highly dependent on their molecular structure, particularly the nature of the substituents at the nitrogen atoms. frontiersin.orgnih.gov The introduction of pentyl groups in this compound has specific effects on its redox behavior compared to other N,N'-dialkyl-4,4'-bipyridinium derivatives (viologens).

Viologens undergo two distinct and reversible one-electron reductions. The first reduction yields a stable radical cation (V²⁺ + e⁻ ⇌ V•⁺), and the second yields a neutral species (V•⁺ + e⁻ ⇌ V⁰). nih.gov The potentials at which these redox events occur are modulated by the electronic and steric effects of the N-alkyl substituents.

Electronic Effects: Alkyl groups are generally electron-donating. This property can influence the stability of the dicationic and radical cationic states, thereby shifting the reduction potentials. However, within a homologous series of simple alkyl viologens (methyl, ethyl, pentyl, heptyl, etc.), the inductive effect of the alkyl chain length is relatively minor, leading to similar redox potentials for the first reduction.

Steric and Solvation Effects: The length of the alkyl chain (e.g., pentyl) primarily affects the compound's solubility in different solvents and its interaction with electrode surfaces. Longer alkyl chains increase lipophilicity, which can be crucial for applications in non-aqueous media or for forming films on electrode surfaces. nih.gov For instance, heptyl viologen is known to form a solid film on the electrode upon reduction, a property that depends on the interaction between the long alkyl chains. nih.gov The pentyl groups in DPB provide a balance between aqueous solubility and lipophilic character.

The table below compares the first reduction potentials (E¹₁/₂) for a series of 1,1'-dialkyl-4,4'-bipyridinium compounds, illustrating the subtle influence of the alkyl chain length.

| Compound Name | Alkyl Group | First Reduction Potential (E¹₁/₂) vs. SHE | Reference |

| 1,1'-Dimethyl-4,4'-bipyridinium (Methyl Viologen) | Methyl | -0.45 V | |

| 1,1'-Diethyl-4,4'-bipyridinium (Ethyl Viologen) | Ethyl | -0.45 V (approx.) | researchgate.net |

| 1,1'-Dipropyl-4,4'-bipyridinium | Propyl | Data not available | |

| This compound | Pentyl | Data not available | |

| 1,1'-Diheptyl-4,4'-bipyridinium (Heptyl Viologen) | Heptyl | -0.45 V (approx.) | nih.gov |

Data for specific potential values of dipropyl and dipentyl viologen were not available in the searched literature, but trends suggest they would be very close to -0.45 V vs. SHE.

The fundamental electrochemical behavior is primarily dictated by the 4,4'-bipyridine (B149096) core, with the N-alkylation ensuring the stability of the charged species. nih.gov For applications like redox flow batteries, the 4,4'-bipyridine scaffold is preferred due to the reversibility of its redox processes. frontiersin.orgnih.gov

Kinetics of Electron Transfer Processes in DPB Systems

The efficiency of this compound in applications such as mediation and electrochromism is critically dependent on the kinetics of its electron transfer processes. Two key kinetic parameters are the heterogeneous electron transfer rate constant (k⁰) at the electrode-solution interface and the homogeneous self-exchange electron transfer rate constant (kₑₓ) between molecules in solution.

Studies on viologen-based systems have provided significant insights into these kinetics. rsc.orgdtic.mil

Heterogeneous Electron Transfer (k⁰): This parameter describes the rate at which electrons are transferred between the electrode and the DPB molecule. Research on similar viologen systems shows that this rate is generally fast, which is crucial for rapid charging/discharging in batteries or fast switching in electrochromic displays. dtic.mil

Homogeneous Self-Exchange (kₑₓ): This constant represents the rate of electron transfer between a reduced viologen radical cation (DPB•⁺) and an oxidized dication (DPB²⁺). This process is important for charge propagation through a solution or a film.

Research on viologen-containing polypeptides has shown that for the first reduction (V²⁺ to V•⁺), the self-exchange rate (kₑₓ) is not significantly affected by the length of the alkyl linker connecting the viologen to the polymer backbone. rsc.orgrsc.org However, kₑₓ was found to vary with linker length for the second reduction (V•⁺ to V⁰). rsc.org This suggests that for the primary mediating function of DPB involving the DPB²⁺/DPB•⁺ couple, the kinetics are robust and less dependent on the specific length of the pentyl chains compared to other factors.

The kinetics of electron transfer can be studied using various electrochemical techniques. For example, cyclic voltammetry at different scan rates can provide information on the reversibility and rate of the electrode process. More advanced techniques, such as those involving rotating disk electrodes, can be used to determine k⁰ and diffusion coefficients with higher accuracy. frontiersin.org

The table below presents kinetic data for related viologen systems, providing a reference for the expected kinetic behavior of DPB.

| System | Kinetic Parameter | Value | Reference |

| Viologen in Self-Assembled Monolayer | Cross-reaction rate constant | Dependent on distance and reorganization energy | dtic.mil |

| Viologen-Polypeptides | Self-exchange rate constant (kₑₓ) for V²⁺/V•⁺ | Largely independent of alkyl linker length | rsc.orgrsc.org |

| 4,4′-Bipyridinium derivative | Heterogeneous rate constant (k⁰) | 15.1 × 10⁻³ cm s⁻¹ | frontiersin.org |

| Methyl Viologen with Photosystem-I | Second-order rate constants | 20 to 40-fold smaller than for ferredoxin reduction | nih.gov |

These findings indicate that the electron transfer kinetics of DPB are expected to be fast, supporting its role as an effective redox mediator, with the specific rates being influenced by the experimental conditions and the medium.

Spectroelectrochemical Methods for Correlating Electronic States with Redox Activity

Spectroelectrochemistry is a powerful technique for studying redox systems like this compound because it provides simultaneous electrochemical and spectroscopic information. This allows for the direct correlation of a specific redox state (e.g., dication, radical cation, or neutral) with its unique electronic absorption spectrum. acs.org

Viologens are well-known for their distinct color changes upon reduction, a property that forms the basis of their use in electrochromic "smart windows" and displays. nih.gov These color changes are a direct consequence of alterations in the electronic structure of the molecule.

DPB²⁺ (Dication): In its oxidized dicationic state, DPB is typically colorless as it does not absorb light in the visible spectrum. Its primary absorption bands are in the UV region.

DPB•⁺ (Radical Cation): Upon the first one-electron reduction, the highly stable DPB•⁺ radical cation is formed. This species is intensely colored, usually blue or violet, due to strong electronic absorption bands in the visible and near-infrared (NIR) regions. nih.govacs.org These absorptions arise from electronic transitions within the now delocalized π-system of the radical.

DPB⁰ (Neutral): The second one-electron reduction yields the neutral DPB⁰ species, which is often red or brown and has its own characteristic absorption spectrum. nih.gov

In-situ UV-vis-NIR spectroelectrochemistry allows researchers to monitor the growth and decay of these specific absorption bands as the potential applied to the electrochemical cell is swept or stepped. acs.org By plotting the absorbance at a characteristic wavelength against the applied potential, a spectroscopic equivalent of a voltammogram can be generated, confirming the identity of the species produced at each potential.

Furthermore, Electron Paramagnetic Resonance (EPR) spectroelectrochemistry can be used to study the radical cation (DPB•⁺) directly, as this species is paramagnetic. This technique can provide detailed information about the distribution of the unpaired electron's spin density within the molecule, which is crucial for understanding its reactivity and stability. acs.org

| Redox State | Color | Key Spectral Features | Reference |

| V²⁺ (Dication) | Colorless | Absorption in UV region | nih.gov |

| V•⁺ (Radical Cation) | Blue/Violet | Strong absorption in visible (e.g., ~420 nm, ~600 nm) and NIR regions | nih.govacs.org |

| V⁰ (Neutral) | Red/Brown | Broad absorption band (e.g., ~500 nm) | nih.gov |

V represents a generic viologen. Specific λ_max values vary slightly with substituents and solvent.

These spectroelectrochemical methods, often combined with computational studies like Density Functional Theory (DFT), are indispensable for building a complete picture of the structure-property relationships that govern the function of this compound in various applications. acs.org

Supramolecular Chemistry and Self Assembly Involving 1,1 Dipentyl 4,4 Bipyridinium

Host-Guest Interactions with Macrocyclic Receptors and their Derivatives

The electron-accepting bipyridinium unit of DPB makes it an ideal guest for various electron-rich macrocyclic hosts. The formation of these host-guest complexes is driven by a combination of non-covalent forces, including ion-dipole interactions, hydrophobic effects, and charge-transfer interactions. These interactions lead to the formation of stable, mechanically interlocked molecules such as pseudorotaxanes.

Viologen–Cucurbituril Host/Guest Systems and their Redox Control

The interaction between viologens, such as 1,1'-Dipentyl-4,4'-bipyridinium, and cucurbit[n]uril (CB[n]) macrocycles represents a well-studied area of host-guest chemistry. researchgate.net Cucurbiturils are pumpkin-shaped macrocycles with a hydrophobic cavity and two electron-rich carbonyl-fringed portals. The dicationic bipyridinium core of viologens is readily encapsulated within the cavity of specific cucurbiturils, primarily CB nih.gov and CB researchgate.net. researchgate.netnih.gov The primary driving force for this complexation is the strong ion-dipole interaction between the positively charged viologen guest and the oxygen-rich portals of the host. nih.gov

A key feature of these viologen-cucurbituril systems is their responsiveness to redox stimuli. rsc.org The bipyridinium dication (BIPY²⁺) can undergo a one-electron reduction to form a radical cation (BIPY˙⁺). nih.gov This change in oxidation state significantly alters the binding affinity of the guest for the host. While the dication forms a stable inclusion complex, the reduced radical cation has a much weaker interaction with the host, often leading to decomplexation. researchgate.netresearchgate.net

Furthermore, the radical cations (BIPY˙⁺) have a strong tendency to form π-dimers, a process known as pimerization, which is driven by radical-radical interactions. nih.gov The larger cavity of cucurbit researchgate.neturil (CB researchgate.net) is capable of encapsulating this dimer, ((BIPY˙⁺)₂)⊂CB researchgate.net, leading to a dramatic increase in the dimerization constant compared to the process in bulk solution. nih.gov This redox-controlled switching between a monomeric included species and a dimeric included species or dissociation of the complex forms the basis for molecular switches and machines. nih.govrsc.org For instance, systems have been designed where researchgate.netpseudorotaxanes, involving two viologen units on a single molecule threaded through two CB[n] hosts, spontaneously dissociate upon electrochemical reduction due to the intramolecular dimerization of the newly formed viologen radical cations. nih.govrsc.orgresearchgate.net

| Host | Guest Species | Binding Phenomenon | Effect of One-Electron Reduction | Reference |

|---|---|---|---|---|

| Cucurbit nih.govuril (CB nih.gov) | Viologen Dication (BIPY²⁺) | Forms stable 1:1 inclusion complex. | Leads to a modest decrease in binding constant and potential decomplexation. | researchgate.net |

| Cucurbit researchgate.neturil (CB researchgate.net) | Viologen Dication (BIPY²⁺) | Forms stable 1:1 inclusion complex. | Facilitates formation of a 2:1 complex with the radical cation dimer, ((BIPY˙⁺)₂)⊂CB researchgate.net. | nih.gov |

| Cucurbit researchgate.neturil (CB researchgate.net) | Viologen Radical Cation (BIPY˙⁺) | Strongly promotes dimerization inside the cavity. Dimerization constant enhanced by ~10⁵. | N/A | nih.gov |

Self-Assembly Strategies Utilizing DPB as Building Blocks

The rigid, linear, and electronically active nature of the bipyridinium unit makes DPB an excellent building block for constructing larger, well-defined supramolecular structures. These strategies often rely on directional bonding to control the geometry and dimensionality of the final assembly.

Coordination-Driven Self-Assembly Protocols

Coordination-driven self-assembly is a powerful method for creating discrete, complex supramolecular architectures from relatively simple components. nih.gov In this approach, the nitrogen atoms of the 4,4'-bipyridinium unit in DPB can act as bidentate ligands, coordinating to transition metal centers. researchgate.net Typically, square-planar metal complexes, such as those of Palladium(II) or Platinum(II), are used as angular "acceptor" components. researchgate.netnih.gov

When these metal acceptors are combined with linear "donor" ligands like DPB in precise stoichiometric ratios, they self-assemble into predictable geometric shapes, such as metallacyclic squares or rectangles. researchgate.netuoa.gr The directional bonding approach provides precise control over the final structure, leading to the formation of pre-designed metallosupramolecules in high yields under mild conditions. nih.gov The resulting metallacycles possess a defined inner cavity, the size and electronic properties of which can be tuned by changing the length of the bipyridinium ligand or the nature of the metal center. researchgate.net These cavities can then be used to encapsulate guest molecules, leading to applications in molecular recognition and sensing. researchgate.net

| Component Type | Example Species | Role in Assembly | Resulting Structure | Reference |

|---|---|---|---|---|

| Metal Acceptor | (en)M(NO₃)₂ where M = Pd(II) or Pt(II) | Provides defined coordination angles (e.g., 90°). | Discrete metallacycles (e.g., M₂L₂ rectangles, M₄L₄ squares). | researchgate.net |

| Organic Ligand (Donor) | N,N'-dialkyl-4,4'-bipyridinium (e.g., DPB) | Acts as a linear, bidentate linker. | researchgate.netnih.gov |

Formation of Organic-Inorganic Hybrid Supramolecular Materials

Organic-inorganic hybrid materials combine the distinct properties of organic and inorganic components within a single composite structure. mdpi.com The dicationic nature of this compound allows it to act as an organic counterion to large, inorganic anions, particularly polyoxometalates (POMs). researchgate.net The self-assembly process is driven by strong electrostatic interactions and hydrogen bonding, leading to the formation of crystalline solids with ordered structures. researchgate.netresearchgate.net

For example, a bipyridinium derivative, 1,1′-dibutyl-4,4′-bipyridinium, has been shown to self-assemble with octamolybdate anions ([α-Mo₈O₂₆]⁴⁻) under hydrothermal conditions to form a discrete hybrid material. researchgate.net In such structures, the organic dications are positioned in the voids created by the packing of the inorganic polyanions. researchgate.net The structure and properties of these hybrid materials can be tuned by varying the size and shape of both the organic cation (e.g., by changing the alkyl chain length on the bipyridinium) and the inorganic anion. researchgate.net This approach allows for the rational design of materials with potential applications in catalysis, electronics, and photochemistry. researchgate.netwiley.com

Intermolecular Interactions in DPB Assemblies and Their Role in Architecture

Electrostatic Interactions Between Organic Dications and Inorganic Moieties

In organic-inorganic hybrid materials composed of DPB and anionic species like POMs, the dominant stabilizing force is the electrostatic attraction between the positively charged bipyridinium dications and the negatively charged inorganic clusters. nih.govresearchgate.net These powerful, non-directional interactions drive the components to pack efficiently, forming well-defined, charge-neutral crystalline lattices. researchgate.netrsc.org

Hydrogen Bonding Networks in Crystalline Structures

While the this compound cation itself lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor and participate in extensive hydrogen-bonding networks within its crystalline structures, primarily through interactions with counter-anions and solvent molecules. The nature and complexity of these networks are highly dependent on the co-crystallized species.

In the crystal structures of related 4,4'-bipyridinium compounds, hydrogen bonding is a dominant organizational force. For instance, in structures containing anions like hydrogen oxalate (B1200264) or nitrate, the anions and cations are connected by a web of O-H···O, N-H···O, and C-H···O hydrogen bonds, which dictate the formation of two-dimensional networks or three-dimensional supramolecular structures. nih.govnih.gov Water molecules, when present, often play a crucial bridging role, connecting bipyridinium units or linking them to anions to form extended three-dimensional hydrogen-bonding frameworks. nih.govresearchgate.net

For example, in the crystal structure of 1,1'-bis(carboxymethyl)-4,4'-bipyridinium with water molecules, the carboxylate groups act as hydrogen-bond acceptors, and the water molecules serve as donors, creating a three-dimensional network. nih.gov Similarly, in 4,4'-bipyridinium bis(hydrogen oxalate), the cations and anions are linked into a two-dimensional network via hydrogen bonds. nih.gov However, in the absence of suitable hydrogen-bond-donating species, as seen in the crystal structure of 1,1'-dibutyl-4,4'-bipyridinium diiodide (a close analog of DPB), classic hydrogen bonding is not observed. researchgate.net In such cases, the crystal packing is governed by other forces like ionic and van der Waals interactions.

The table below summarizes hydrogen bonding interactions in various 4,4'-bipyridinium crystalline structures, illustrating the versatility of the bipyridinium core in forming such networks.

| Compound/System | Interacting Species | Type of Hydrogen Bonds | Resulting Supramolecular Structure |

| (Hbcbpy)(BF₄) with water nih.gov | Carboxylic acid and carboxylate groups | –COO⁻⋯HOOC– | One-dimensional zigzag chains nih.gov |

| bcbpy with water nih.govresearchgate.net | Carboxylate groups and water molecules | C–O···H–O | Three-dimensional network nih.govresearchgate.net |

| 4,4'-bipyridinium dichloride nih.gov | Bipyridinium N-H and Chloride anions | N-H···Cl | Chains linked into a molecular ladder nih.gov |

| 4,4'-bipyridinium dinitrate nih.gov | Bipyridinium N-H/C-H and Nitrate anions | N-H···O, C-H···O | Three-dimensional zigzag sheet nih.gov |

| 4,4'-bipyridinium bis(hydrogen oxalate) nih.gov | Bipyridinium cations and hydrogen oxalate anions | O-H···O, N-H···O, C-H···O | Two-dimensional network nih.gov |

Hbcbpy = 2-[1′-(carboxymethyl)-4,4′-bipyridine-1,1′-diium-1-yl]acetate; bcbpy = 1,1′-bis(carboxylatomethyl)-4,4′-bipyridine-1,1′-diium

π-π Stacking and π-Dimer Formation (Pimerization) in Viologen Radical Cations

Viologens like this compound are well-known for their ability to undergo a one-electron reduction to form deeply colored, stable radical cations (V˙⁺). nih.govwikipedia.org A key feature of the supramolecular chemistry of these radical cations is their spontaneous association in solution and the solid state to form π-dimers, a process termed "pimerization". rsc.orgnih.gov

This dimerization is driven by strong radical-radical interactions that favor the formation of a singlet state, leading to a new set of absorption bands, often in the near-infrared (NIR) region, which is a characteristic signature of the dimerized species. rsc.org The formation of the π-dimer, (V˙⁺)₂, from two V˙⁺ radical cations is a reversible equilibrium process. While the monomeric radical cation (BIPY˙⁺) is typically deep blue or violet, the pimerized state often exhibits a different color or is even panchromatic. rsc.org

The stability of these pimers can, however, be influenced by several factors. The association between a twisted bipyridinium dication (V²⁺) and a planar radical cation (V˙⁺) can be disfavored by a combination of steric hindrance and electrostatic repulsion. nih.gov Consequently, stable pimers of simple viologens are more commonly observed in the solid state or within highly constrained structures where the viologen units are forced into proximity. nih.gov Theoretical models suggest that strong dispersion forces play a dominant role in the bonding between the radicals, which helps to overcome the Coulombic repulsion between the two cationic species. researchgate.net

The electrochemical and spectroscopic properties provide clear evidence for pimerization. For instance, in linked bis-viologen systems, a two-electron reduction can lead to two radical cations that spontaneously pimerize intramolecularly, giving rise to intense absorption bands in the visible and NIR regions, which are assigned to the intramolecular charge resonance within the dimerized species. rsc.org

| Species | Key Characteristics | Driving Force | Spectroscopic Signature |

| Viologen Radical Cation (V˙⁺) | Deeply colored (blue/violet), paramagnetic wikipedia.orgrsc.org | N/A | Strong absorption in the visible region (~530-600 nm) rsc.org |

| Viologen π-Dimer ((V˙⁺)₂) | Panchromatic or different color, diamagnetic (singlet state) rsc.org | Radical-radical interactions, dispersion forces rsc.orgresearchgate.net | Appearance of new absorption bands in the NIR region (e.g., ~900-1100 nm) rsc.org |

Supramolecular Architecture and Structural Motifs Directed by DPB Cations

The this compound dication is a versatile director for the assembly of complex supramolecular architectures. nih.gov Its rigid bipyridinium core, combined with the flexible N-pentyl chains and its dicationic nature, allows it to engage in a symphony of non-covalent interactions to build well-defined structural motifs.

The primary interactions that guide the formation of these architectures are ion-pairing, π-π stacking, and hydrogen bonding (as discussed previously). The planarity of the bipyridinium unit is crucial; the dihedral angle between the two pyridinium (B92312) rings influences the electronic communication between them and affects the efficiency of π-π stacking. nih.gov

In the solid state, DPB cations and their analogs can organize into various motifs:

Layered Structures: A common motif involves the formation of organic layers composed of the bipyridinium cations, with counter-anions intercalated between these layers. In the crystal structure of the closely related 1,1'-dibutyl-4,4'-bipyridinium diiodide, the organic cations form well-ordered bimolecular layers, demonstrating how the alkyl chains and the bipyridinium core cooperate to create a defined architecture. researchgate.net The distance between parallel neighboring bipyridine rings in this structure is 3.614 Å, indicative of π-π interactions. researchgate.net

Chain and Sheet Formations: Through hydrogen bonding with suitable counter-anions (e.g., oxalates, chlorides) or solvent molecules, DPB cations can direct the formation of one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net These chains can be linear, zigzag, or more complex depending on the geometry of the interacting partners.

Host-Guest Complexes: The electron-deficient bipyridinium core of DPB makes it an excellent guest for various electron-rich host molecules, such as crown ethers and cucurbiturils. rsc.orgosti.gov The formation of these host-guest complexes is a cornerstone of viologen-based supramolecular chemistry, leading to the construction of mechanically interlocked molecules like rotaxanes and catenanes. rsc.org

The resulting supramolecular architectures are not merely static structures; their formation can be controlled by external stimuli like light or electrochemical potential, making viologen-based systems, including those with DPB, highly valuable for the development of molecular switches, sensors, and machines. nih.gov

Computational and Theoretical Investigations of 1,1 Dipentyl 4,4 Bipyridinium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1,1'-dipentyl-4,4'-bipyridinium, these calculations elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which together govern its chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to investigate the ground-state electronic structure of molecules. In the context of this compound, DFT is applied to determine its stable geometric conformation, electronic properties, and vibrational frequencies.

DFT calculations typically begin with a geometry optimization to find the lowest energy structure. For this molecule, a key parameter is the torsional (dihedral) angle between the two pyridine (B92270) rings. While the parent 4,4'-bipyridine (B149096) molecule is planar in its crystalline state, in substituted viologens like the 1,1'-dipentyl derivative, steric hindrance between the alkyl chains and the pyridine rings can induce a twisted conformation. nih.gov DFT calculations on related molecules like 1,1'-dimethyl-4,4'-bipyridinium have shown that this twist angle is significant. nih.gov The flexible pentyl chains of this compound introduce additional conformational complexity compared to smaller alkyl groups.

Once the geometry is optimized, DFT provides crucial electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's electronic stability and reactivity. For viologens, which are known for their electron-accepting capabilities, the LUMO energy is particularly important as it relates to the ease of reduction. Computational studies on related bipyridinium systems show that the LUMO is typically localized on the bipyridinium core, indicating this is the site of electron acceptance. nih.gov

The substitution of an oxygen atom with a sulfur atom in related heterocyclic structures has been shown through DFT to cause changes in molecular shape, electronic potentials, and the distribution of partial charges, as well as altering HOMO and LUMO energies. researchgate.net Similarly, DFT calculations can precisely model how the pentyl groups in this compound influence the electronic properties of the core.

Table 1: Illustrative DFT-Calculated Properties for a Viologen Cation Note: Data is representative of a generic 1,1'-dialkyl-4,4'-bipyridinium dication and is for illustrative purposes.

| Property | Value | Significance |

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -7.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Indicates electronic stability and the energy required for electronic excitation. |

| Pyridine Ring Torsion Angle | ~40° | The twist between the two pyridine rings, affecting conjugation and molecular packing. |

| N-C (Pentyl) Bond Length | 1.48 Å | The length of the bond connecting the pentyl group to the nitrogen atom. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is crucial for understanding the absorption of light (UV-Vis spectra) and subsequent processes like photoluminescence.

For this compound, TD-DFT can predict its electronic absorption spectrum by calculating the energies of vertical transitions from the ground state to various excited states. The results include the excitation wavelength (λ), the oscillator strength (f), which indicates the intensity of the absorption, and the nature of the transition (e.g., π → π*). Studies on related bipyridinium compounds have successfully used TD-DFT to assign the origins of long-wavelength absorptions. nih.gov

Furthermore, TD-DFT is employed to investigate the potential for photoluminescence. By optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy, which corresponds to the fluorescence of the molecule. For certain bipyridinium-based compounds, TD-DFT calculations have been instrumental in concluding that observed emissions result from ligand-to-ligand charge-transfer (LLCT) transitions. researchgate.net These theoretical calculations of absorption and emission bands often show excellent agreement with experimental data. researchgate.net

Table 2: Illustrative TD-DFT Results for a Viologen Cation Note: Data is representative and for illustrative purposes.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 365 | 0.85 | Strong π → π* transition within the bipyridinium core. |

| S₀ → S₂ | 290 | 0.12 | Weaker transition involving orbitals with contributions from the alkyl substituents. |

| S₀ → S₃ | 255 | 0.05 | A higher-energy transition. |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of molecules over time and in bulk. scienceopen.com These methods are particularly valuable for a molecule like this compound due to the high flexibility of its two pentyl chains.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that shows how the molecule's conformation and its interactions with its environment (like solvent molecules) evolve over time. arxiv.orgrsc.org For this compound, MD simulations can reveal:

Conformational Landscape: The preferred orientations of the pentyl chains and the range of the torsional angle between the pyridine rings in solution.

Solvation Structure: How solvent molecules arrange around the cation.

Intermolecular Interactions: In concentrated solutions or the solid state, MD can model aggregation behavior, such as the π-π stacking of the bipyridinium cores, which is crucial for the material's electronic properties.

Monte Carlo (MC) simulations generate ensembles of molecular configurations by making random changes to the system and accepting or rejecting them based on their energy. nih.gov This approach is highly efficient for sampling a wide range of conformations and calculating thermodynamic properties like free energy. scienceopen.com For this compound, MC simulations can be used to identify the most stable conformations and understand the energetic barriers between them, which is especially important given the flexibility of the pentyl groups.

Theoretical Modeling of Electron Transfer Processes and Kinetics

The defining characteristic of viologens, including this compound, is their ability to undergo reversible one-electron reductions. The dication (V²⁺) is first reduced to a stable radical cation (V⁺•), which is intensely colored, and then to a neutral species (V⁰). Theoretical modeling is essential for understanding the mechanism and kinetics of these electron transfer (ET) processes.

Computational models, often combining DFT with theories of electron transfer, can predict the reduction potentials for these steps. By calculating the energy difference between the different oxidation states (V²⁺, V⁺•, and V⁰), scientists can estimate the electrochemical potentials, which can then be compared to experimental results from cyclic voltammetry.

Furthermore, computational studies can elucidate the intricate details of intramolecular electron transfer. In more complex bipyridinium derivatives, a redox-active moiety can provide a low-energy pathway for reduction, and simulations can model this fast and reversible internal electron transfer. nih.gov The semiclassical theory of electron transfer has been successfully applied to model the quenching of excited states in related systems, confirming the ET nature of the reaction. nih.gov

Correlation of Computational Results with Experimental Spectroscopic and Electrochemical Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves a direct comparison of calculated properties with those measured in the laboratory.

Spectroscopy: The UV-Vis absorption spectrum calculated using TD-DFT can be overlaid with the experimental spectrum. A good match in the peak positions (λ_max) and relative intensities validates the computational approach and allows for a confident assignment of the electronic transitions. nih.govmdpi.com

Electrochemistry: The reduction potentials calculated from the energy differences between the oxidation states can be compared with the potentials measured by cyclic voltammetry. This correlation helps to understand how the molecular structure, such as the length of the N-alkyl chains, influences the electrochemical behavior. For instance, studies on N-methyl-4,4'-bipyridinium have shown a good fit between simulated and experimental electrochemical mechanisms. researchgate.net

Structure: Calculated geometric parameters like bond lengths and angles can be compared with data from X-ray crystallography for the solid state. nih.gov

When computational and experimental data align, it provides a powerful, validated model of the system. Discrepancies, on the other hand, can point to complex environmental effects not captured in the initial theoretical model, prompting further refinement of the calculations.

Table 3: Illustrative Comparison of Calculated vs. Experimental Data for a Viologen Note: Data is representative for a generic viologen to illustrate the correlation process.

| Property | Computational Value | Experimental Value |

| First Reduction Potential (V²⁺/V⁺•) | -0.42 V (vs. SCE) | -0.45 V (vs. SCE) |

| Second Reduction Potential (V⁺•/V⁰) | -0.85 V (vs. SCE) | -0.88 V (vs. SCE) |

| Main UV-Vis Absorption Peak (λ_max) | 260 nm | 257 nm |

Prediction of Structure-Property Relationships and Electronic Characteristics

For this compound, computational studies can predict:

Influence of Alkyl Chain Length: How the longer, more flexible pentyl chains, compared to methyl or ethyl groups, affect the redox potentials, solubility in different media, and the tendency for the molecules to self-assemble or form films.

Electronic Tuning: How substituents on the pyridine rings would alter the HOMO/LUMO energies and, consequently, the color of the reduced species and their stability. Computational modeling of various derivatives allows for the rational design of new molecules with tailored electronic and optical properties. mdpi.com

Conductance: Quantum chemical calculations have demonstrated that the twisted conformation of the 4,4'-bipyridine skeleton can directly influence its electrical conductance, a key property for applications in molecular electronics. nih.gov The conformational preferences of the dipentyl derivative, as explored by simulations, would therefore be predictive of its performance in such devices.

Through these predictive capabilities, computational investigations serve as an indispensable tool for the rational design of new bipyridinium-based materials with optimized characteristics for applications ranging from electrochromic devices to redox flow batteries and molecular machines. nih.govresearchgate.net

Advanced Research Applications of 1,1 Dipentyl 4,4 Bipyridinium in Materials Science and Redox Systems

Research on Electrochromic Aptitude and Devices

1,1'-Dipentyl-4,4'-bipyridinium and its derivatives are well-regarded for their electrochromic properties, the ability to change color in response to an electrical stimulus. This phenomenon arises from the reversible redox reactions the bipyridinium core can undergo. These compounds are key components in the development of electrochromic devices, which have applications in smart windows, displays, and other technologies where dynamic light modulation is desired.

The electrochromic behavior is a hallmark of the broader family of quaternized 4,4'-bipyridine (B149096) derivatives, often referred to as viologens. mdpi.com Research has shown that the specific alkyl chains attached to the nitrogen atoms, in this case, pentyl groups, can influence the solubility and stability of the compound in different electrolyte solutions, which is a critical factor for device performance. The investigation of ion pairing between the viologen dications and various counter anions is crucial for developing environment-responsive systems. mdpi.com

Investigation as Redox-Active Components in Energy Storage Research

The inherent redox activity of this compound makes it a compelling candidate for research in energy storage systems. Bipyridinium salts can act as electron acceptors or donors in redox reactions, a fundamental process in electrochemical devices. ontosight.ai This property is central to their investigation in next-generation batteries and capacitors.

Role in Redox Flow Battery Research

Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, and viologen derivatives are being actively explored as anolyte materials. nih.gov While specific research on the 1,1'-dipentyl derivative is part of a broader investigation into pyridinium-based electrolytes, the principles apply. nih.gov Pyridinium (B92312) electrolytes are considered promising for flow-battery-based energy storage. nih.gov The performance of these batteries is intrinsically linked to the electrochemical properties of the redox-active species.

In AORFBs, the ability of the viologen to undergo reversible reduction and oxidation is harnessed to store and release energy. For instance, a carboxylate-functionalized viologen derivative has demonstrated high stability and capacity. nih.gov The redox potential of these compounds can be tuned by modifying their molecular structure. mdpi.com For example, the introduction of electron-withdrawing groups can elevate the redox potential. mdpi.com Research in this area aims to improve key performance metrics such as energy density, power density, and cycling stability. nih.govbohrium.com

| Parameter | Value | Significance |

| Cell Voltage | 1.28 V | Higher voltage contributes to higher energy density. mdpi.combohrium.com |

| Energy Density | 14.5 Wh L⁻¹ | A key metric for the amount of energy stored per unit volume. mdpi.combohrium.com |

| Capacity Retention | 99.86% over 200 cycles | Indicates the stability and longevity of the battery. mdpi.combohrium.com |

Research on Molecular Machines and Switches

The 4,4'-bipyridine core, the foundational structure of this compound, is a key component in the design of molecular machines and switches. mdpi.com These are molecules designed to perform mechanical-like movements or switch between different states in response to external stimuli such as light or chemical changes.

Research has demonstrated that the rotation around the C-C bond axis of a 4,4'-bipyridine unit can be controlled by the addition and removal of metal ions, creating a molecular switch. nih.gov This principle can be extended to construct more complex molecular motors. nih.gov The ability of the bipyridinium unit to switch between different redox states also provides a mechanism for controlling the conformation and properties of the molecular machine.

Studies on Interfacial Electron Transfer in Artificial Photosynthesis Systems

Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. mdpi.com A critical step in this process is the efficient transfer of electrons following light absorption. nih.gov Viologens, including derivatives like this compound, are studied for their role as electron acceptors or relays in these systems.

In a typical scheme, a photosensitizer absorbs light and transfers an electron to the viologen. nih.gov This charge-separated state is the cornerstone of converting light energy into chemical potential. The efficiency of this process depends on the rate of forward electron transfer versus the competing back electron transfer reaction. youtube.com Understanding and controlling these interfacial electron transfer processes are key challenges in the field. researchgate.net The redox potential of the viologen is a crucial parameter that influences the driving force for electron transfer and the stability of the charge-separated state.

Role in Advanced Materials Science Research and Hybrid Systems

The versatility of this compound and related compounds allows for their integration into a wide range of advanced materials and hybrid systems. mdpi.com Their unique electronic and optical properties can be combined with other materials to create novel functionalities.

Integration into Organic Semiconductors

While direct integration of this compound into organic semiconductors is a specific area of ongoing research, the broader class of bipyridinium compounds has shown promise in this field. Their ability to accept electrons makes them n-type organic materials. The conductivity of materials incorporating viologen units can be modulated by external stimuli like light, leading to the development of photoconductive compounds. mdpi.com The formation of charge-transfer complexes with electron-donating molecules is another avenue being explored to create new organic semiconducting materials with tailored properties.

Development of Photo-Driven Bioanodes

The unique electrochemical properties of 1,1'-disubstituted-4,4'-bipyridinium salts, commonly known as viologens, position them as promising candidates for mediating electron transfer in various electrochemical systems, including photo-driven bioanodes. While direct research on this compound in this specific application is not extensively documented, the behavior of analogous viologen compounds provides a strong basis for its potential utility. Viologens are recognized for their reversible one-electron reduction to a stable radical cation, a characteristic crucial for their function as electron transfer mediators. nih.gov

In the context of a photo-driven bioanode, a polymeric viologen-based electron transfer mediator can be integrated with a light-absorbing semiconductor material, such as antimony selenide (B1212193) (Sb₂Se₃). nih.gov The viologen layer can suppress charge recombination and accelerate the surface charge transfer process. This results in a more positive shift in the onset potential and a higher photocurrent density. nih.gov The introduction of a viologen electron transfer mediator layer can lead to a higher photovoltage at the photocathode-electrolyte interface, which is advantageous for suppressing charge recombination and accelerating surface charge transfer. nih.gov For instance, a polymeric viologen-modified Sb₂Se₃ photocathode demonstrated good long-term stability, retaining a significant portion of its initial photocurrent after hours of continuous irradiation. nih.gov

The general mechanism involves the photo-excitation of the semiconductor, leading to the generation of electron-hole pairs. The viologen molecules accept electrons from the conduction band of the semiconductor, forming the viologen radical cation (V⁺•). This radical cation then transfers the electron to the active site of an enzyme or another component of the bioanode, facilitating the desired bio-catalytic oxidation reaction. The viologen is subsequently regenerated to its dicationic state (V²⁺), completing the catalytic cycle. The efficiency of this process is dependent on the redox potential of the viologen and its ability to effectively couple with both the semiconductor and the biological component.

Interactive Data Table: Redox Potentials of Selected Viologens

| Viologen Compound | Redox Couple | Reduction Potential (E°) | Reference |

| Methyl Viologen | MV²⁺/MV⁺• | -450 mV | nih.gov |

| Benzyl (B1604629) Viologen | BV²⁺/BV⁺• | -374 mV | nih.gov |

Corrosion Inhibition Mechanisms (as an academic study of mechanism)

Bipyridinium compounds have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. mdpi.comnih.gov While specific studies on this compound are limited, research on analogous bipyridine and bipyridinium derivatives provides insight into the likely inhibition mechanisms.

The adsorption process is influenced by the chemical structure of the inhibitor, including the presence of heteroatoms (like nitrogen), π-electrons in the aromatic rings, and the alkyl chains. nih.gov These features facilitate the interaction of the inhibitor with the metal surface. The process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comyoutube.com

Electrochemical studies, such as potentiodynamic polarization, typically reveal that bipyridinium-based inhibitors act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr). The inhibition efficiency (IE) generally increases with the concentration of the inhibitor.

The effectiveness of the inhibition can be synergistic when combined with other species, such as halide ions. Halide ions can enhance the adsorption of the organic cations on the metal surface, leading to a higher inhibition efficiency. researchgate.net

Interactive Data Table: Corrosion Inhibition Data for a Diolefinic Dye Inhibitor on Carbon Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Temperature (K) |

| 0 | 15.8 | - | 298 |

| 1 x 10⁻⁶ | 5.2 | 67.1 | 298 |

| 5 x 10⁻⁶ | 3.1 | 80.4 | 298 |

| 1 x 10⁻⁵ | 2.0 | 87.3 | 298 |

| 5 x 10⁻⁵ | 1.2 | 92.4 | 298 |

| 1 x 10⁻⁴ | 0.8 | 94.9 | 298 |

Note: This data is for a diolefinic dye, a different class of organic inhibitor, and is provided as an illustrative example of corrosion inhibition data.

Exploration of Photochemical Pathways and Photo-Driven Processes